![molecular formula C17H20BrNO3S B5103903 N-(4-bromo-2-methylphenyl)-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B5103903.png)
N-(4-bromo-2-methylphenyl)-5-isopropyl-2-methoxybenzenesulfonamide
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Description
N-(4-bromo-2-methylphenyl)-5-isopropyl-2-methoxybenzenesulfonamide, also known as BIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIMS belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties. However, BIMS has been found to possess unique properties that make it a promising candidate for various biomedical applications.
Scientific Research Applications
Antimicrobial Studies
The compound has been utilized in the synthesis of a new furfural Schiff base derivative ligand, which exhibited significant antimicrobial activities. This ligand and its metal complexes were tested against pathogenic microbes like Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The studies indicated that the biological activity is closely related to the structure and nature of the ligand and its complexes .
Spectroscopic Analysis
Spectroscopic methods such as Fourier Transform-Infra Red (FT-IR), Ultra violate-Visible Spectra (UV-Vis Spectra), and Nuclear Magnetic Resonance (NMR) have been employed to deduce the stereochemistry of the ligand complexes. These techniques help in understanding the coordination behavior and the geometrical structure of the complexes .
Drug Design
The compound’s derivatives are being explored in drug design due to their potential biological behaviors. The Schiff base reaction, which involves the condensation of primary amines with aldehydes or ketones, is a key step in synthesizing these derivatives. This process is crucial for creating organic compounds with new and practically important biological activities .
Metal Complex Synthesis
This compound is used in the synthesis of various metal complexes. The reaction typically involves a 2:1 ligand-to-metal ratio, resulting in complexes with metals such as VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). The resulting complexes have applications in catalysis, material science, and further biological studies .
Coordination Chemistry
The compound serves as a monodentate ligand that coordinates to metal ions through azometane nitrogen. This property is significant in coordination chemistry, where it can be used to form complexes with specific geometries and properties .
Structural Analysis
Magnetic susceptibility and conductivity measurements are part of the structural analysis of the synthesized complexes. These measurements are essential to confirm the suggested geometrical structures, which are predominantly distorted octahedral, except for Zn(II) and Cd(II) complexes, which are tetrahedral .
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-11(2)13-5-8-16(22-4)17(10-13)23(20,21)19-15-7-6-14(18)9-12(15)3/h5-11,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBAONYSXGBQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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